

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-6-(trifluoromethyl)benzamide
Cat. No.:	B120175

[Get Quote](#)

Introduction

2-Fluoro-6-(trifluoromethyl)benzamide is a highly functionalized aromatic compound that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho to the benzamide functionality, imparts a distinct set of electronic and steric properties. The presence of these electron-withdrawing groups significantly influences the molecule's reactivity, binding affinities, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals.^{[1][2][3]} The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance drug-like properties, including lipophilicity and metabolic resistance.^{[2][4]} This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of **2-Fluoro-6-(trifluoromethyl)benzamide** for researchers, scientists, and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. **2-Fluoro-6-(trifluoromethyl)benzamide** is cataloged under several identifiers across major chemical databases.

- IUPAC Name: **2-Fluoro-6-(trifluoromethyl)benzamide**
- CAS Number: 144851-59-2^{[5][6]}

- Molecular Formula: C₈H₅F₄NO[5]
- Molecular Weight: 207.12 g/mol [5]

The arrangement of the substituents on the benzene ring is critical to the molecule's properties. The ortho-positioning of the fluorine and trifluoromethyl groups creates a sterically hindered environment around the amide group, which can influence its rotational dynamics and intermolecular interactions.

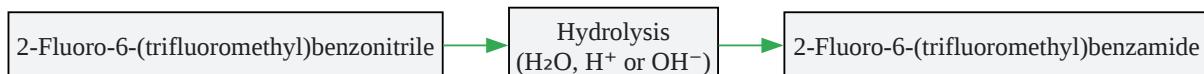
Caption: Chemical structure of **2-Fluoro-6-(trifluoromethyl)benzamide**.

Physicochemical Properties

The physical properties of a compound are essential for determining appropriate solvents, storage conditions, and purification techniques. The data below has been aggregated from chemical supplier databases.[5]

Property	Value	Source
Melting Point	144-147 °C	[5]
Boiling Point	203.0 ± 40.0 °C (Predicted)	[5]
Density	1.420 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	14.73 ± 0.50 (Predicted)	[5]
Storage Temperature	2-8 °C	[5]

Spectroscopic Profile


Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectral characteristics of **2-Fluoro-6-(trifluoromethyl)benzamide**.

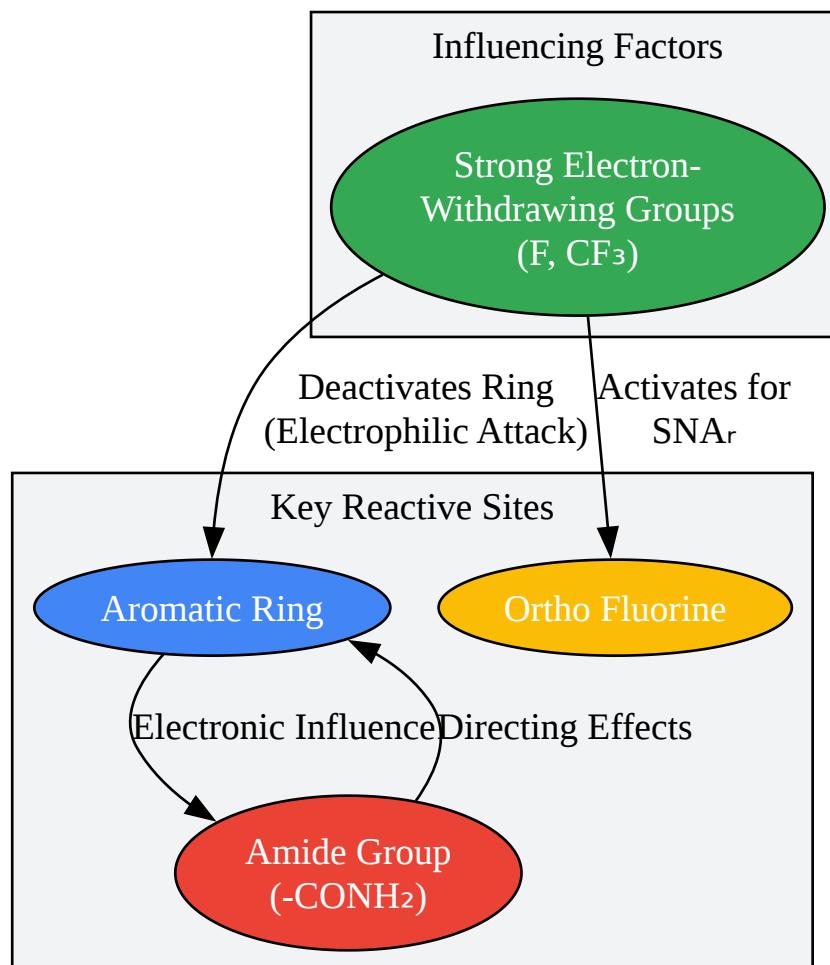
Technique	Expected Characteristics
¹ H NMR	Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.5-7.8 ppm). The amide protons (-CONH ₂) will typically appear as two broad singlets, the chemical shift of which is highly dependent on solvent and concentration.
¹³ C NMR	Aromatic carbons will show characteristic shifts, with those bonded to fluorine exhibiting C-F coupling. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift will be significantly downfield.[7][8] The carbonyl carbon of the amide will be observed around 165-170 ppm.
¹⁹ F NMR	Two distinct signals are expected. One for the aromatic fluorine atom and a second, more intense signal for the trifluoromethyl group. The aromatic fluorine will likely show coupling to nearby protons. The trifluoromethyl group signal is often used as a reference.[7][8]
IR Spectroscopy	Key absorptions include N-H stretching of the primary amide (two bands, ~3400 and ~3200 cm ⁻¹), C=O stretching (~1660 cm ⁻¹), C-F stretching (~1350-1100 cm ⁻¹), and aromatic C=C stretching (~1600-1450 cm ⁻¹).[9][10]
Mass Spectrometry	The molecular ion peak (M ⁺) would be expected at m/z 207. Common fragmentation patterns for benzamides include the loss of the amino group (-NH ₂) to form a stable benzoyl cation.[11]

Synthesis and Reactivity

Synthesis Pathway

2-Fluoro-6-(trifluoromethyl)benzamide is typically synthesized from corresponding precursors through standard organic transformations. A common and efficient laboratory-scale synthesis involves the hydrolysis of 2-fluoro-6-(trifluoromethyl)benzonitrile. This reaction can be catalyzed by either acid or base.

[Click to download full resolution via product page](#)


Caption: A common synthetic route to the target compound.

This pathway is advantageous as the nitrile precursor is commercially available or can be prepared from 2-fluoro-6-(trifluoromethyl)benzaldehyde.^[12] Alternative routes, such as those starting from 2,3-dichlorotrifluorotoluene, have been developed for industrial-scale production.
^[13]

Reactivity Profile

The chemical behavior of **2-Fluoro-6-(trifluoromethyl)benzamide** is dominated by the strong electron-withdrawing nature of its ortho substituents.

- **Amide Group:** The amide functionality can undergo hydrolysis under harsh acidic or basic conditions to yield the corresponding carboxylic acid. It can also be dehydrated to the nitrile or reduced to the benzylamine.
- **Aromatic Ring:** The fluorine and trifluoromethyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution. This makes reactions like nitration or halogenation on the aromatic ring challenging and likely to occur at the 4-position.
- **Nucleophilic Aromatic Substitution:** The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly displacement of the fluorine atom by strong nucleophiles, although this requires forcing conditions.

[Click to download full resolution via product page](#)

Caption: Factors influencing the compound's reactivity.

Applications in Research and Development

2-Fluoro-6-(trifluoromethyl)benzamide is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

- **Pharmaceutical Synthesis:** The benzamide motif is a common feature in many biologically active compounds. Specifically, fluorinated benzamides have been identified as potent inhibitors of the bacterial cell division protein FtsZ, making them attractive scaffolds for developing new antibiotics.^[4] The unique electronic and conformational properties imparted

by the 2-fluoro-6-trifluoromethyl substitution pattern can be exploited to fine-tune binding interactions with biological targets.

- Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of pesticides and herbicides. This compound serves as a valuable starting material for creating novel agrochemicals.
- Materials Science: The rigid and polar nature of the molecule makes it a candidate for incorporation into polymers or organic materials where specific electronic properties are desired.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. **2-Fluoro-6-(trifluoromethyl)benzamide** is classified as an irritant.[\[5\]](#)

Hazard Type	GHS Classification and Statements
Pictogram	Warning
Hazard Statements	H315: Causes skin irritation. [5] H319: Causes serious eye irritation. [5] H335: May cause respiratory irritation. [5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. [14] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14][15]
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1][5]

Experimental Protocols

Protocol 1: Representative Synthesis via Nitrile Hydrolysis

This protocol describes a general procedure for the synthesis of **2-Fluoro-6-(trifluoromethyl)benzamide** from its corresponding nitrile.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq).
- Reagent Addition: Add a solution of 30% hydrogen peroxide (5.0 eq) and potassium carbonate (0.2 eq) in dimethyl sulfoxide (DMSO). Causality: The peroxide acts as the oxygen source for hydrolysis, while the carbonate base activates the peroxide and facilitates the reaction.
- Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate should form.
- Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any residual DMSO and salts.
- Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure **2-Fluoro-6-(trifluoromethyl)benzamide**.
- Characterization: Dry the purified product under vacuum and confirm its identity and purity using NMR spectroscopy, IR spectroscopy, and melting point analysis.

Protocol 2: Sample Preparation for ^1H NMR Analysis

This protocol outlines the standard procedure for preparing a sample for NMR analysis.

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the purified **2-Fluoro-6-(trifluoromethyl)benzamide** directly into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to the vial. **Causality:** Deuterated solvents are used because they are "invisible" in ^1H NMR spectra, preventing large solvent signals from obscuring the analyte signals.
- **Dissolution:** Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
- **Transfer:** Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
- **Filtering (Optional):** If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette during transfer to remove any particulate matter.
- **Analysis:** Cap the NMR tube, wipe it clean, and carefully insert it into the NMR spectrometer's spinner turbine for analysis.

References

- Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. SFJ-Chemicals. [\[Link\]](#)
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933. PubChem. [\[Link\]](#)
- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzamide. Fisher Scientific. [\[Link\]](#)
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Supporting Information for scientific papers. The Royal Society of Chemistry. [\[Link\]](#)
- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [\[Link\]](#)
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. PMC - PubMed Central - NIH. [\[Link\]](#)
- Table of Characteristic IR Absorptions. University of Colorado Boulder. [\[Link\]](#)
- Benzamide-simplified mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbino.com [nbino.com]
- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZAMIDE | 144851-59-2 [amp.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Benzamide(55-21-0) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120175#2-fluoro-6-trifluoromethyl-benzamide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com